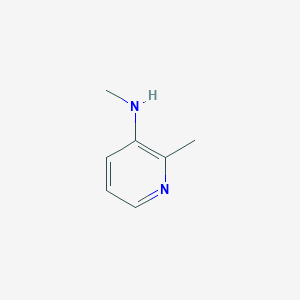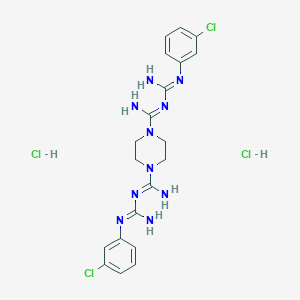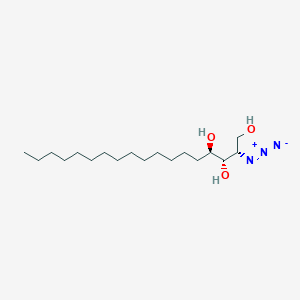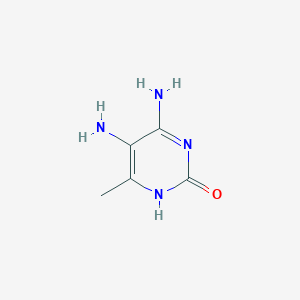![molecular formula C12H11NO5S B028594 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- CAS No. 105456-65-3](/img/structure/B28594.png)
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-, also known as ATS, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biochemistry. ATS is a trihydroxybenzene derivative that contains a sulfonamide group, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- involves its ability to inhibit the activity of COX-2 and lipoxygenase. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which play a role in inflammation and pain. Lipoxygenase is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which also play a role in inflammation. By inhibiting the activity of these enzymes, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can reduce inflammation and pain.
Biochemische Und Physiologische Effekte
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to exhibit antioxidant properties, which can help to protect cells from oxidative damage. Oxidative damage has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation and pain. In addition, 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been found to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments include its ability to inhibit the activity of COX-2 and lipoxygenase, its antioxidant and anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations to using 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-. One direction is to further investigate its potential applications in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Another direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease, which are also associated with oxidative damage and inflammation. Additionally, further research is needed to determine the safety and efficacy of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- in humans, as well as its potential side effects.
Synthesemethoden
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- can be synthesized using various methods, including the reaction of 1,3,5-benzenetriol with 4-aminobenzenesulfonamide in the presence of a catalyst. Another method involves the reaction of 1,3,5-benzenetriol with p-toluenesulfonyl chloride, followed by the reaction with 4-aminophenol. The synthesis of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been achieved using a one-pot reaction involving 1,3,5-benzenetriol, 4-aminobenzenesulfonamide, and sodium hydride.
Wissenschaftliche Forschungsanwendungen
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential applications in medicine and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has also been found to inhibit the activity of lipoxygenase, another enzyme involved in inflammation. 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
105456-65-3 |
|---|---|
Produktname |
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- |
Molekularformel |
C12H11NO5S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
2-(4-aminophenyl)sulfonylbenzene-1,3,5-triol |
InChI |
InChI=1S/C12H11NO5S/c13-7-1-3-9(4-2-7)19(17,18)12-10(15)5-8(14)6-11(12)16/h1-6,14-16H,13H2 |
InChI-Schlüssel |
BKWSGDNBDWFBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



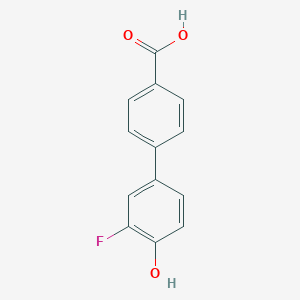
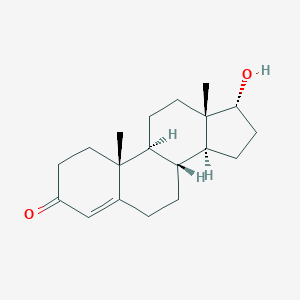
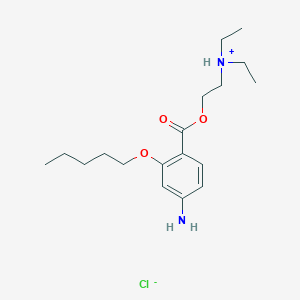
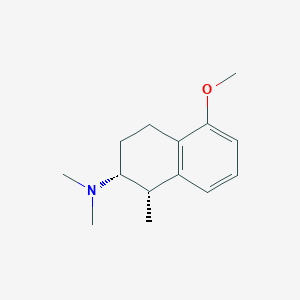
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
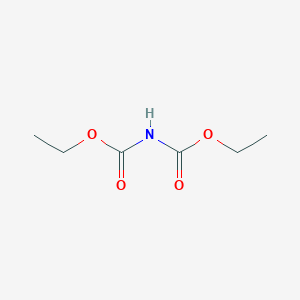
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
